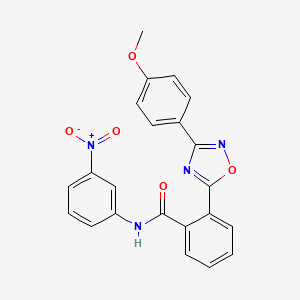
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. However, its low solubility in water and limited stability under certain conditions can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide. Some of the possible areas of investigation include:
1. Developing new synthetic methods to improve the yield and purity of the compound.
2. Studying the potential of the compound as a drug candidate for cancer and infectious diseases.
3. Investigating the mechanism of action of the compound at the molecular level.
4. Evaluating the toxicity and pharmacokinetics of the compound in animal models.
5. Developing novel formulations and delivery methods for the compound to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in drug discovery and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Métodos De Síntesis
The synthesis of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide involves the reaction of 4-methoxybenzohydrazide, 4-nitrobenzoyl chloride, and potassium carbonate in dimethylformamide (DMF) solvent. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of the product is around 60%.
Aplicaciones Científicas De Investigación
2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has shown promising results in various scientific research studies, including anticancer, anti-inflammatory, and antimicrobial activities.
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c1-30-17-11-9-14(10-12-17)20-24-22(31-25-20)19-8-3-2-7-18(19)21(27)23-15-5-4-6-16(13-15)26(28)29/h2-13H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARNUICCGIDMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

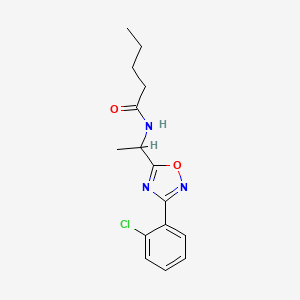
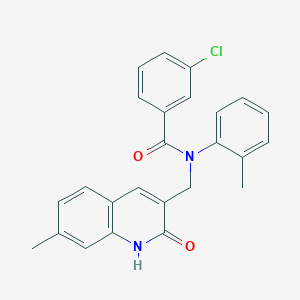


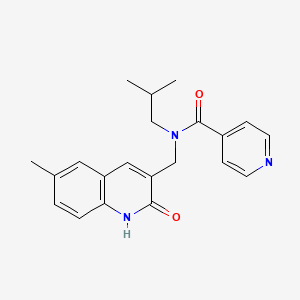




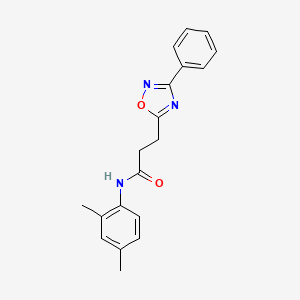
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)
